6-Methyl-5-propyl-2-thiouracil

CAS No.: 51482-41-8

Cat. No.: VC2415873

Molecular Formula: C8H12N2OS

Molecular Weight: 184.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51482-41-8 |

|---|---|

| Molecular Formula | C8H12N2OS |

| Molecular Weight | 184.26 g/mol |

| IUPAC Name | 6-methyl-5-propyl-2-sulfanylidene-1H-pyrimidin-4-one |

| Standard InChI | InChI=1S/C8H12N2OS/c1-3-4-6-5(2)9-8(12)10-7(6)11/h3-4H2,1-2H3,(H2,9,10,11,12) |

| Standard InChI Key | XZVYOSIHDWNKKK-UHFFFAOYSA-N |

| SMILES | CCCC1=C(NC(=S)NC1=O)C |

| Canonical SMILES | CCCC1=C(NC(=S)NC1=O)C |

Introduction

Chemical Identity and Structural Characteristics

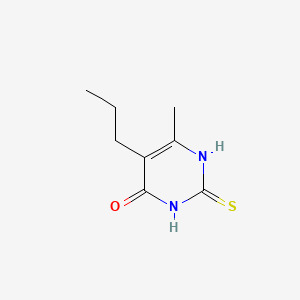

6-Methyl-5-propyl-2-thiouracil is a pyrimidine derivative characterized by a thiouracil core with methyl and propyl substituents at positions 6 and 5, respectively. The compound is formally identified by its IUPAC name 6-methyl-5-propyl-2-sulfanylidene-1H-pyrimidin-4-one . The molecular structure consists of a pyrimidine ring with carbonyl and thiocarbonyl functional groups, along with alkyl substituents that contribute to its distinct physicochemical properties.

The compound's core structure features a pyrimidine ring with a keto group at position 4 and a thiocarbonyl group at position 2, which is characteristic of thiouracil derivatives. The methyl group at position 6 and propyl chain at position 5 differentiate this compound from other similar thiouracil derivatives such as 6-propyl-2-thiouracil (PTU), which has been more extensively studied in pharmacological contexts.

Structural Identifiers

The molecular identity of 6-methyl-5-propyl-2-thiouracil can be precisely characterized through various chemical notation systems as presented in Table 1.

| Identifier Type | Value |

|---|---|

| CAS Number | 51482-41-8 |

| Molecular Formula | C8H12N2OS |

| Molecular Weight | 184.26 g/mol |

| SMILES | CCCC1=C(NC(=S)NC1=O)C |

| InChI | InChI=1S/C8H12N2OS/c1-3-4-6-5(2)9-8(12)10-7(6)11/h3-4H2,1-2H3,(H2,9,10,11,12) |

| InChIKey | XZVYOSIHDWNKKK-UHFFFAOYSA-N |

Table 1: Chemical identifiers of 6-methyl-5-propyl-2-thiouracil

Analytical Characterization

Analytical techniques provide crucial information for identifying and characterizing 6-methyl-5-propyl-2-thiouracil. Several methods can be employed for this purpose, including spectroscopic techniques and mass spectrometry.

Collision Cross Section Data

Predicted collision cross section (CCS) values provide valuable information for mass spectrometric analysis of the compound. Table 2 presents the predicted CCS values for various adducts of 6-methyl-5-propyl-2-thiouracil.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 185.07431 | 139.7 |

| [M+Na]⁺ | 207.05625 | 152.4 |

| [M+NH₄]⁺ | 202.10085 | 146.9 |

| [M+K]⁺ | 223.03019 | 144.4 |

| [M-H]⁻ | 183.05975 | 139.7 |

| [M+Na-2H]⁻ | 205.04170 | 144.0 |

| [M]⁺ | 184.06648 | 141.8 |

| [M]⁻ | 184.06758 | 141.8 |

Table 2: Predicted collision cross section data for 6-methyl-5-propyl-2-thiouracil

These predicted CCS values are particularly useful for the identification and characterization of the compound using ion mobility mass spectrometry techniques, providing a distinctive fingerprint that can help distinguish it from structural isomers or related compounds.

Synthetic Approaches and Chemical Reactivity

Chemical Reactivity

Based on the reactivity patterns of similar thiouracil derivatives, several types of reactions can be anticipated for 6-methyl-5-propyl-2-thiouracil:

-

Redox reactions: The thiocarbonyl group at position 2 can participate in redox reactions, potentially reducing metal ions such as Fe(III) to Fe(II) .

-

Complex formation: Like other thiouracil derivatives, 6-methyl-5-propyl-2-thiouracil may form complexes with metals or engage in charge-transfer interactions with species like diiodine .

-

Alkylation reactions: The N-H groups in the pyrimidine ring can potentially undergo alkylation reactions, offering a route to N-substituted derivatives.

-

Oxidation reactions: The thiocarbonyl group may undergo oxidation to form disulfide derivatives under appropriate conditions.

Comparison with Related Thiouracil Compounds

Understanding the structural relationships between 6-methyl-5-propyl-2-thiouracil and other thiouracil derivatives provides valuable context for predicting its properties and potential applications.

Structural Comparison with 6-Propyl-2-thiouracil (PTU)

6-Propyl-2-thiouracil (PTU) is a well-known antithyroid agent that differs from 6-methyl-5-propyl-2-thiouracil in the positioning of the propyl group (at position 6 instead of 5) and the absence of a methyl group . PTU is clinically used for treating hyperthyroidism due to its ability to inhibit the deiodination of thyroxine to triiodothyronine .

The structural differences between these compounds—specifically the addition of a methyl group at position 6 and the repositioning of the propyl group to position 5 in 6-methyl-5-propyl-2-thiouracil—would likely influence their biological activities and physicochemical properties.

Comparison with Methylthiouracil

Methylthiouracil (6-methyl-2-thiouracil) is another related compound that contains only a methyl substituent at position 6 . It shares the thiouracil core structure with 6-methyl-5-propyl-2-thiouracil but lacks the propyl group at position 5. Methylthiouracil has also been studied for its antithyroid properties.

The addition of a propyl group at position 5 in 6-methyl-5-propyl-2-thiouracil would be expected to increase its lipophilicity compared to methylthiouracil, potentially affecting its pharmacokinetic properties such as absorption and distribution.

Analytical Methods for Detection and Quantification

Developing reliable analytical methods for detecting and quantifying 6-methyl-5-propyl-2-thiouracil is important for both research and potential pharmaceutical applications.

Spectrophotometric Methods

Similar thiouracil derivatives like 6-propyl-2-thiouracil (PTU) have been determined using spectrophotometric methods based on Prussian blue complex formation . In this approach, the thiouracil compound reduces Fe(III) to Fe(II), which then reacts with ferricyanide to form Prussian blue. The absorbance of the resulting complex can be measured spectrophotometrically.

This method could potentially be adapted for 6-methyl-5-propyl-2-thiouracil, with possible modifications to account for its structural differences. The method described for PTU had a detection range of 0.34-3.4 μg mL⁻¹ , and similar sensitivity might be achievable for 6-methyl-5-propyl-2-thiouracil.

Mass Spectrometric Methods

Mass spectrometry, particularly when combined with chromatographic separation techniques, offers another powerful approach for the detection and quantification of 6-methyl-5-propyl-2-thiouracil. The predicted collision cross section data (Table 2) provides valuable information for developing mass spectrometric methods, especially using ion mobility mass spectrometry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume